6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866382
InChI: InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC15866382

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19)
Standard InChI Key SEAZQEFNHFRPLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a methyl group (CH3-\text{CH}_3) and at the 6-position with a 4-isopropylpiperazine moiety. The piperazine ring introduces conformational flexibility, while the isopropyl group enhances lipophilicity, potentially influencing membrane permeability . The carboxylic acid group at the 3-position contributes to hydrogen-bonding interactions, a critical factor in biological activity.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC14H21N3O2\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight263.34 g/mol
XLogP3-AA (Lipophilicity)-0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3
Melting Point (estimated)150–160 °C

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinic acid likely involves multi-step reactions, drawing from methods used for analogous piperazine-substituted nicotinic acids :

  • Nicotinic Acid Functionalization: The 4-methyl group is introduced via directed ortho-metalation or Friedel-Crafts alkylation.

  • Piperazine Coupling: A Buchwald-Hartwig amination or nucleophilic aromatic substitution attaches the 4-isopropylpiperazine group to the pyridine ring.

  • Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor (e.g., methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate) yields the final carboxylic acid.

Structural Analogues

Comparative studies of derivatives highlight the impact of substituents on biological activity:

Table 2: Biological Activities of Selected Analogues

CompoundBiological ActivitySource
Methyl 6-(4-ethylpiperazin-1-yl)-2-methylnicotinateAntimicrobial
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acidNeuroprotective (predicted)
6-(4-Methylpiperazin-1-yl)nicotinic acidEnzyme inhibition (CYP11B2)

The 4-methyl and isopropyl groups in the target compound may optimize steric and electronic interactions with biological targets compared to ethyl or formyl substituents .

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